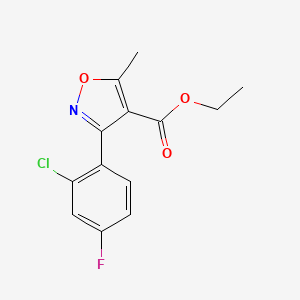

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-4-fluorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 3. Isoxazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

Molecular Formula |

C13H11ClFNO3 |

|---|---|

Molecular Weight |

283.68 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(15)6-10(9)14/h4-6H,3H2,1-2H3 |

InChI Key |

RERNNRFEMXTQOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)F)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a suitable chloro-fluorophenyl derivative is introduced.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as concentrated sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.

Purification steps: Including recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution reactions: Where the chloro or fluoro groups can be replaced by other substituents.

Oxidation and reduction reactions: Affecting the isoxazole ring or the phenyl group.

Ester hydrolysis: Leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation products: Include oxidized forms of the isoxazole ring or phenyl group.

Hydrolysis products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This inhibition occurs through the suppression of intracellular signaling pathways activated by TLR4 .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the halogen substituents (Cl, F) and their positions on the phenyl ring. Key examples include:

Key Observations :

This aligns with the increased logP from additional halogenation, enhancing membrane permeability .

Biological Activity: Anthracene-fused derivatives (e.g., ) exhibit edge-to-face π-stacking interactions with DNA, suggesting a mechanism for antitumor activity. However, cytotoxicity was absent in SNB-19 glioblastoma cells at 25 µM, indicating selectivity or resistance mechanisms .

Synthetic Methods :

- Ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate was synthesized via automated preparative chromatography using THF/MeOH/water and LiOH .

- Anthracene derivatives were prepared via cyclization reactions involving ethyl acetoacetate, sodium ethoxide, and N-chlorosuccinimide (NCS), followed by recrystallization for structural confirmation .

Crystallographic and Structural Insights

Phenyl-Isoxazole Dihedral Angles :

- In anthracene-fused derivatives, the isoxazole ring is nearly perpendicular to the anthracene ring (dihedral angles: 88.48° and 89.92°), promoting π-stacking interactions critical for DNA binding .

- Ethyl ester groups in most derivatives adopt near-coplanar orientations with the isoxazole ring (e.g., 2.48° deviation), optimizing electronic conjugation .

Ring Puckering :

- Cyclopentane-like puckering in anthracene rings (total intra-B-ring torsion angles: 41.43° and 34.38°) suggests a shallow boat conformation, which may influence stacking geometry .

Biological Activity

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure that includes both chloro and fluoro substituents. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFNO3 |

| Molecular Weight | 283.68 g/mol |

| CAS Number | 83817-51-0 |

| Density | 1.303 g/cm³ |

| Boiling Point | 372.9 °C |

| Flash Point | 179.3 °C |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity due to the presence of chloro and fluoro groups, which enhance binding affinity and selectivity towards molecular targets .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in drug development .

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | Lacks fluoro substituent | Reduced reactivity and biological activity |

| Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate | Lacks chloro substituent | Different chemical properties |

| Ethyl 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylate | Contains methyl instead of fluorine | Altered chemical behavior |

The unique combination of chloro and fluoro substituents in this compound enhances its stability and potential biological interactions compared to its analogs.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted phenylacetylenes with ethyl acetoacetate derivatives. Key steps include controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) to minimize by-products like uncyclized intermediates. For example, Na-mediated alkoxylation in ethanol enhances esterification efficiency . Yield optimization requires stoichiometric balancing of the 2-chloro-4-fluorophenyl precursor with the isoxazole-forming reagent, as excess aryl halide can lead to dimerization side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.28–7.50 ppm and methyl groups at δ 2.21 ppm) .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and confirms the near-orthogonal orientation of the isoxazole and fluorophenyl rings. Displacement parameters validate thermal motion in the ester moiety .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column, 2.97 logP) assess purity and separation efficiency under isocratic conditions .

Q. What physicochemical properties govern solubility and reactivity in this compound?

- LogP : ~2.97 (predicted via HPLC retention), indicating moderate lipophilicity suitable for membrane permeability in biological assays .

- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, acetone) due to the ester carbonyl and fluorophenyl electron-withdrawing groups.

- Reactivity : The isoxazole ring undergoes nucleophilic substitution at the 4-position, while the ester group is prone to hydrolysis under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Discrepancies often arise from incomplete force-field parameterization of halogenated aryl groups in docking simulations. For example, a compound with structural π-stacking potential (as in ) may show no cytotoxicity despite in silico binding affinity. To address this:

- Validate computational models using high-resolution X-ray data (e.g., edge-to-face π-interactions at 3.1–3.3 Å distances) .

- Perform free-energy perturbation (FEP) calculations to account for solvation effects on halogen bonding .

Q. What methodologies elucidate the compound’s interaction with biological targets?

- SAR Studies : Modify substituents (e.g., replacing Cl with Br on the phenyl ring) to assess potency shifts. For instance, brominated analogs show enhanced binding to kinase domains due to increased van der Waals interactions .

- Biochemical Assays : Use fluorescence polarization to measure binding affinity to DNA G-quadruplexes, leveraging the anthracenyl moiety’s stacking propensity .

- Metabolic Profiling : LC-MS/MS identifies esterase-mediated hydrolysis products in hepatic microsomes, clarifying prodrug potential .

Q. How should derivatives be designed for structure-activity relationship (SAR) studies?

- Core Modifications : Introduce electron-donating groups (e.g., -OCH) at the 2-chloro-4-fluorophenyl position to alter electronic effects on the isoxazole ring .

- Side-Chain Variations : Replace the ethyl ester with tert-butyl to enhance metabolic stability while monitoring logP changes .

- Biological Testing : Prioritize in vitro cytotoxicity panels (e.g., NCI-60) and kinase inhibition assays to map activity cliffs .

Q. What computational tools model conformational dynamics and ring puckering effects?

- Cremer-Pople Parameters : Quantify out-of-plane displacements in the isoxazole ring using puckering coordinates (e.g., θ and φ angles) derived from X-ray data .

- Molecular Dynamics (MD) : Simulate solvent effects on ester hydrolysis rates with explicit water models (TIP3P) and PME electrostatics .

Key Notes

- Contradictions : Antitumor activity in structural analogs () vs. lack of cytotoxicity in the parent compound highlights the need for precise substituent tuning.

- Methodological Gaps : Limited high-resolution target-binding data necessitates integrative approaches (e.g., cryo-EM + MD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.